molecular formula C14H17BrFNO3 B1434234 N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine CAS No. 1704073-63-1

N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine

Cat. No.: B1434234
CAS No.: 1704073-63-1
M. Wt: 346.19 g/mol
InChI Key: OYPRGPMXPZQIOG-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine is a complex organic compound characterized by the presence of bromine, fluorine, and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

    Cyclopropylation: The addition of a cyclopropyl group to the nitrogen atom.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and automated systems to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) and potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine involves its interaction with molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, while the cyclopropyl group contributes to its stability and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-fluoroacetanilide: Shares the bromine and fluorine substituents but lacks the cyclopropyl and Boc groups.

    2-bromo-4-fluorophenylacetic acid: Contains similar aromatic substitutions but differs in the functional groups attached to the phenyl ring.

Uniqueness

N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine is unique due to its combination of bromine, fluorine, cyclopropyl, and Boc groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(2-bromo-N-cyclopropyl-4-fluoroanilino) tert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFNO3/c1-14(2,3)19-13(18)20-17(10-5-6-10)12-7-4-9(16)8-11(12)15/h4,7-8,10H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPRGPMXPZQIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)ON(C1CC1)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134902
Record name Carbonic acid, (2-bromo-4-fluorophenyl)cyclopropylazanyl 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704073-63-1
Record name Carbonic acid, (2-bromo-4-fluorophenyl)cyclopropylazanyl 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, (2-bromo-4-fluorophenyl)cyclopropylazanyl 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine
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N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine
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N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine
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N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine
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